Dihydrolycorin

Übersicht

Beschreibung

Dihydrolycorin ist ein Alkaloid, das aus der Pflanze Lycoris radiata gewonnen wird. Es ist ein Derivat von Lycorin, das für seine verschiedenen pharmakologischen Wirkungen bekannt ist. This compound wurde wegen seiner potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich des Herz-Kreislauf-Schutzes, des Neuro-Schutzes und der Antitumoraktivität .

Wissenschaftliche Forschungsanwendungen

Herz-Kreislauf-Schutz: Es wurde gezeigt, dass Dihydrolycorin die Herzfibrose und -dysfunktion durch Herunterregulierung von Runx1 nach Myokardinfarkt abschwächt.

Antitumoraktivität: This compound hat eine signifikante Antitumoraktivität in Krebszellen gezeigt, die eine Resistenz gegen proapoptotische Stimuli aufweisen.

Entzündungshemmend: Es hat entzündungshemmende Wirkungen und ist daher bei der Behandlung verschiedener entzündlicher Erkrankungen nützlich.

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:

Herz-Kreislauf-Schutz: Es hemmt die Expression von Runx1, einem Gen, das mit nachteiliger Herzumbau verbunden ist.

Antitumoraktivität: Es hemmt die Proteinsynthese in eukaryotischen Zellen, indem es den Schritt der Peptidbindungsbildung angreift, wodurch es seine Antitumorwirkungen entfaltet.

Wirkmechanismus

Target of Action

Dihydrolycorine, an alkaloid derived from lycorine , primarily targets the Runt-related transcription factor 1 (Runx1) . Runx1 is a gene that plays a crucial role in cardiac function .

Mode of Action

Dihydrolycorine acts as an inhibitor of Runx1 . It interacts with Runx1, leading to its downregulation . This interaction results in a decrease in the expression of fibrotic genes (such as collagen I, TGFβ, and p-smad3), a decrease in the apoptosis gene Bax, and an increase in the apoptosis gene Bcl-2 .

Biochemical Pathways

The primary biochemical pathway affected by dihydrolycorine involves the downregulation of Runx1 . This downregulation leads to a series of downstream effects, including the prevention of adverse cardiac remodeling . Specifically, it results in the downregulation of fibrotic genes, modulation of apoptosis genes, and improvement of cardiac functions .

Pharmacokinetics

It’s known that dihydrolycorine has been used clinically due to its better resistance against amebic dysentery and lower toxicity .

Result of Action

The molecular and cellular effects of dihydrolycorine’s action are primarily seen in its ability to prevent adverse cardiac remodeling . This is achieved through the downregulation of fibrotic genes, modulation of apoptosis genes, and improvement of cardiac functions . Additionally, dihydrolycorine treatment can rescue cardiomyocyte hypertrophy .

Action Environment

For instance, increased Runx1 expression under pathological conditions results in decreased cardiac contractile function, and dihydrolycorine can counteract this effect .

Biochemische Analyse

Biochemical Properties

Dihydrolycorine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit methoxamine-induced contraction of isolated rabbit aortic rings and rat anococcygeus muscle . Additionally, dihydrolycorine interacts with fibrotic genes such as collagen I, TGF β, and p-smad3, as well as apoptosis-related genes like Bax and Bcl-2 . These interactions suggest that dihydrolycorine can modulate cellular processes related to fibrosis and apoptosis.

Cellular Effects

Dihydrolycorine exerts notable effects on various cell types and cellular processes. In cardiomyocytes, it has been observed to reduce fibrosis and apoptosis, thereby improving cardiac function following myocardial infarction . Dihydrolycorine influences cell signaling pathways by downregulating Runx1, a gene associated with adverse cardiac remodeling . This regulation leads to improved cardiac contractile function and reduced cardiomyocyte hypertrophy.

Molecular Mechanism

At the molecular level, dihydrolycorine exerts its effects through several mechanisms. It binds to Runx1, inhibiting its expression and activity . This inhibition results in the downregulation of fibrotic and apoptotic genes, thereby preventing adverse cardiac remodeling. Molecular docking and binding modeling studies have identified potential dihydrolycorine-binding sites in Runx1, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrolycorine have been studied over various time periods. It has been shown to maintain stability and efficacy in reducing cardiac fibrosis and dysfunction over extended periods . Long-term studies indicate that dihydrolycorine can sustain its therapeutic effects, with minimal degradation observed in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of dihydrolycorine vary with different dosages in animal models. At a dose of 80 mg/kg, dihydrolycorine significantly reduces mean arterial pressure in normotensive rats . Higher doses have been associated with increased efficacy in reducing infarct size and cerebral edema in a rat model of focal cerebral ischemia-reperfusion injury . Toxic or adverse effects at high doses have not been extensively reported, suggesting a favorable safety profile.

Metabolic Pathways

Dihydrolycorine is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to its overall pharmacological effects, influencing metabolic flux and metabolite levels in various tissues.

Transport and Distribution

Within cells and tissues, dihydrolycorine is transported and distributed through specific transporters and binding proteins. It is known to accumulate in cardiac tissues, where it exerts its therapeutic effects . The distribution of dihydrolycorine is influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

Dihydrolycorine localizes to specific subcellular compartments, where it interacts with target biomolecules. It has been observed to accumulate in the cytoplasm and nucleus of cardiomyocytes, where it modulates gene expression and cellular function . The subcellular localization of dihydrolycorine is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Vorbereitungsmethoden

Dihydrolycorin wird durch Hydrierung von Lycorin synthetisiert. Der Prozess beinhaltet die Reduktion von Lycorin unter Verwendung von Wasserstoffgas in Gegenwart eines Katalysators, typischerweise Palladium auf Kohle (Pd/C). Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Reduktion der Doppelbindungen in Lycorin sicherzustellen, was zur Bildung von this compound führt .

Analyse Chemischer Reaktionen

Dihydrolycorin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Wie bereits erwähnt, wird this compound durch die Reduktion von Lycorin gebildet. Eine weitere Reduktion kann zur Bildung von gesättigten Derivaten führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom. Gängige Reagenzien für diese Reaktionen sind Alkylhalogenide und Acylchloride.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Dihydrolycorin wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Lycorin: Die Stammverbindung, von der this compound abgeleitet ist.

Pseudolycorin: Ein weiteres Derivat von Lycorin mit ähnlichen pharmakologischen Eigenschaften.

Lycoramin: Eine Verbindung mit ähnlicher Struktur und pharmakologischen Aktivitäten.

This compound zeichnet sich durch seine geringere Toxizität und bessere Resistenz gegen bestimmte Krankheiten wie Amöbendysenterie aus .

Eigenschaften

IUPAC Name |

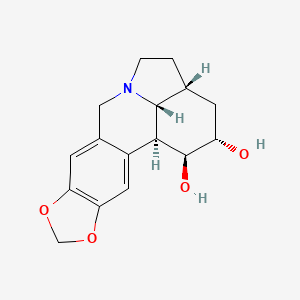

(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJILFEGOWCJNIK-MGRBZGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346488 | |

| Record name | Dihydrolycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-21-2 | |

| Record name | Dihydrolycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrolycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6271-21-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROLYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N4S72301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.